molecular formula C13H11ClN4O2 B2770089 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide CAS No. 904755-29-9

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide

Cat. No.: B2770089
CAS No.: 904755-29-9
M. Wt: 290.71
InChI Key: FPYWBBWIAKZHMJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a semicarbazide group attached to a 2-chlorophenyl ring and a 4-pyridylcarbonyl group, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide typically involves the reaction of 2-chlorobenzoyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)urea
  • 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide
  • 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)hydrazide

Uniqueness

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its semicarbazide moiety, in particular, offers unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c14-10-3-1-2-4-11(10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYWBBWIAKZHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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